1-[(2-Nitrophenyl)methyl]hydrazine
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Overview
Description
1-[(2-Nitrophenyl)methyl]hydrazine is an organic compound characterized by a nitro group attached to a benzene ring, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Nitrophenyl)methyl]hydrazine can be synthesized through several methods, including the reaction of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives and other oxidized products.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of alkylated products.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]hydrazine has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(2-Nitrophenyl)methyl]hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazine moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
1-[(2-Nitrophenyl)methyl]hydrazine is similar to other nitrophenyl derivatives and hydrazine compounds. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
2-Nitrophenol: A phenol derivative with a nitro group.
Hydrazine hydrate: A simple hydrazine compound used in various chemical reactions.
2-Nitroacetophenone: A ketone derivative with a nitro group.
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Properties
IUPAC Name |
(2-nitrophenyl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-4,9H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHMABFSTZECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606202 |
Source
|
Record name | [(2-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769907-13-3 |
Source
|
Record name | [(2-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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